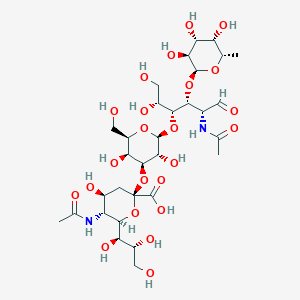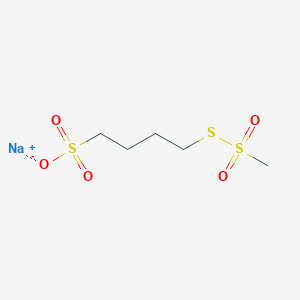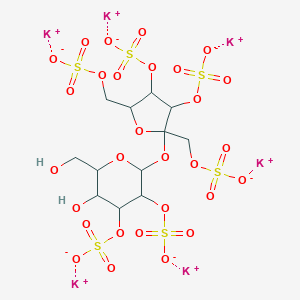![molecular formula C6H12N2O3 B013959 Methyl 4-[methyl(nitroso)amino]butanoate CAS No. 51938-17-1](/img/structure/B13959.png)
Methyl 4-[methyl(nitroso)amino]butanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 4-[methyl(nitroso)amino]butanoate and related compounds involves multiple steps, including nitration, reduction, and esterification reactions. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification is highlighted, showcasing the compound's synthesis via a straightforward reaction process within 30 minutes to 16 hours, producing a workable yield after purification through liquid–liquid extraction (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
Molecular structure characterization of related compounds reveals the importance of polar cyano and nitro moieties as substituents, contributing to the compounds' nematic phase behavior and light-induced cis-trans isomerization capabilities (Debnath et al., 2013). This structural analysis is vital for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-[methyl(nitroso)amino]butanoate encompass various transformations, such as hydrogen-bonded chain formations and reactions leading to edge-fused rings. These reactions are indicative of the compound's reactivity and its potential to form structurally complex derivatives (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of compounds related to Methyl 4-[methyl(nitroso)amino]butanoate, such as their phase behavior and thermal characteristics, are studied through methods like differential scanning calorimetry and polarizing optical microscopy. These studies provide insight into the compounds' stability, phase transitions, and suitability for various applications (Debnath et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of Methyl 4-[methyl(nitroso)amino]butanoate and analogous compounds reveal their potential for forming stable hydrogen-bonded structures and undergoing specific chemical reactions that highlight their reactivity and application potential in various fields (Portilla et al., 2007).
Applications De Recherche Scientifique
Synthesis Processes
Research into the synthesis of complex molecules often investigates the utility of specific compounds like Methyl 4-[methyl(nitroso)amino]butanoate. For instance, the synthesis of anti-HCV drug intermediates involves multiple steps, including bromination, cyclization, and reduction processes, where related nitroso compounds play a critical role in forming key intermediates (An Chenhon, 2015).
Characterization of DNA Damage
The nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), related to Methyl 4-[methyl(nitroso)amino]butanoate, is known for its DNA-damaging properties, particularly in the context of tobacco-associated carcinogens. Research has utilized analogues of NNK to understand the mechanisms of DNA damage, revealing insights into how these compounds interact with genomic DNA and the potential health risks associated with exposure (J. Cloutier, R. Drouin, M. Weinfeld, T. O'Connor, A. Castonguay, 2001).
Molecular Docking and Biological Studies
Studies on derivatives of butanoic acid, which include compounds structurally similar to Methyl 4-[methyl(nitroso)amino]butanoate, have explored their potential biological activities. Molecular docking and spectroscopic analyses have been used to investigate the interactions between these compounds and biological targets, suggesting potential pharmacological applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).
Biochemical Insights
Research into the biochemical metabolism of nitrosamines similar to Methyl 4-[methyl(nitroso)amino]butanoate has provided insights into the carcinogenic potential of these compounds. Studies have characterized the enzymatic pathways involved in the metabolic activation and detoxification of nitrosamines, shedding light on the molecular mechanisms underpinning their effects on human health (E. Maser, B. Stinner, A. Atalla, 2000).
Propriétés
IUPAC Name |
methyl 4-[methyl(nitroso)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYDTYCLARRGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)OC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407872 | |
| Record name | Methyl 4-[methyl(nitroso)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[methyl(nitroso)amino]butanoate | |
CAS RN |
51938-17-1 | |
| Record name | Methyl 4-[methyl(nitroso)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)




